Oxidation-State-Dependent Reactivity: Sulfinothioate vs. Disulfide vs. Thiosulfonate Electrophilicity Hierarchy
The sulfinothioate functional group (–S(O)–S–) in the target compound represents an intermediate oxidation state between the disulfide (–S–S–) of 2,2′-dipyridyl disulfide and the thiosulfonate (–S(O)2–S–) of S-(pyridin-2-yl) pyridine-2-thiosulfonate. Reviews of organosulfur antibacterial agents establish that thiosulfinates are substantially more electrophilic than disulfides at the sulfenyl sulfur due to the electron-withdrawing sulfinyl group, while thiosulfonates are more resistant to nucleophilic attack but show diminished thiol-exchange rates [1]. Quantitative kinetic data for the homologous series of alkyl/aryl thiosulfinates indicate that the second-order rate constant for thiol-mediated cleavage of the S–S bond in thiosulfinates is approximately 10²–10³ M⁻¹s⁻¹, compared with <1 M⁻¹s⁻¹ for the corresponding thiosulfonates under identical conditions (pH 7.4, 25 °C) [1]. This rate differential is attributed to the sulfinyl oxygen exerting a polarising effect that enhances leaving-group ability without fully stabilising the sulfur centre against nucleophilic attack [2].
| Evidence Dimension | Thiol-mediated S–S bond cleavage kinetics |
|---|---|
| Target Compound Data | Estimated second-order rate constant ~10²–10³ M⁻¹s⁻¹ (thiosulfinate class, pH 7.4, 25 °C) |
| Comparator Or Baseline | Thiosulfonate class: <1 M⁻¹s⁻¹; Disulfide class: intermediate (10⁰–10² M⁻¹s⁻¹, dependent on substituents) |
| Quantified Difference | ~100–1000-fold faster reaction for thiosulfinate vs. thiosulfonate |
| Conditions | Class-level kinetic data for alkyl/aryl thiosulfinates and thiosulfonates (pH 7.4 aqueous buffer, 25 °C) |
Why This Matters
For applications requiring rapid, targeted covalent modification of biological thiols (e.g., antimicrobial mechanism of action), the thiosulfinate oxidation state provides a kinetic advantage over thiosulfonates that is critical for efficacy.
- [1] Schupbach CM, Moorhouse AD, Pandey S, et al. Applications and Opportunities in Using Disulfides, Thiosulfinates, and Thiosulfonates as Antibacterials. Int. J. Mol. Sci. 2023;24(10):8659. DOI: 10.3390/ijms24108659. Reviews comparative reactivity and bioactivity of the three oxidation states. View Source
- [2] Block E. Garlic and Other Alliums: The Lore and the Science. Royal Society of Chemistry, 2010. Comprehensive discussion of thiosulfinate chemistry, including S–S bond cleavage kinetics and electrophilicity. View Source
